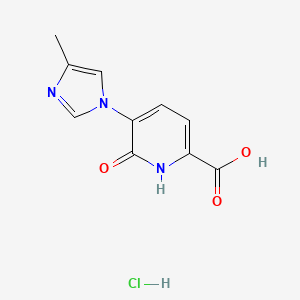
5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride
Cat. No. B1510224
M. Wt: 255.66 g/mol
InChI Key: SGJBAHKZPBZXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09067934B2
Procedure details


A solution of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate (C2) (34.3 g, 139 mmol) in aqueous hydrochloric acid (37%, 230 mL) and 1,4-dioxane (230 mL) was heated at reflux for 18 hours. After cooling to room temperature, the reaction was filtered and the solids were washed with 1,4-dioxane (2×100 mL). The solids were mixed with methanol (500 mL) and the volatiles were removed in vacuo. The residue was stirred with methanol (100 mL) for 15 minutes, and 1,4-dioxane (250 mL) was added. The resulting mixture was stirred for 15 minutes; the solids were collected by filtration and washed with 1,4-dioxane to provide the title compound as a beige solid. Yield: 35.4 g, 138 mmol, 99%. 1H NMR (300 MHz, DMSO-d6) δ 2.33 (d, J=0.9 Hz, 3H), 7.09 (d, J=7.5 Hz, 1H), 7.84-7.87 (m, 1H), 8.04 (d, J=7.5 Hz, 1H), 9.50 (d, J=1.6 Hz, 1H).
Name
6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
Quantity
34.3 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[N:8]=[C:7]([C:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[N:12]1[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]1.[ClH:18]>O1CCOCC1>[ClH:18].[CH3:17][C:15]1[N:14]=[CH:13][N:12]([C:4]2[C:3](=[O:2])[NH:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6][CH:5]=2)[CH:16]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
|
|
Quantity
|
34.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=N1)C(=O)[O-])N1C=NC(=C1)C
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The residue was stirred with methanol (100 mL) for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with 1,4-dioxane (2×100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solids were mixed with methanol (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1,4-dioxane (250 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1,4-dioxane
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC=1N=CN(C1)C1=CC=C(NC1=O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
